4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine
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Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a benzodioxole and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to attach the aromatic rings to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize efficiency.
Purification Techniques: Use of chromatography and recrystallization to obtain the desired product in pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenated intermediates with nucleophiles under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Modulate Receptor Activity: By interacting with receptors, it can alter signal transduction pathways.
Induce Apoptosis: In cancer cells, it may trigger programmed cell death through various pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)pyrimidin-2-amine: Lacks the furan ring, which may affect its biological activity.
6-(Furan-2-yl)pyrimidin-2-amine: Lacks the benzodioxole ring, which may influence its chemical reactivity.
Uniqueness
4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine is unique due to the presence of both benzodioxole and furan rings, which can confer distinct chemical and biological properties. This dual substitution pattern may enhance its potential as a versatile scaffold in drug discovery and organic synthesis.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-15-17-10(7-11(18-15)12-2-1-5-19-12)9-3-4-13-14(6-9)21-8-20-13/h1-7H,8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXYDMOOUZRIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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